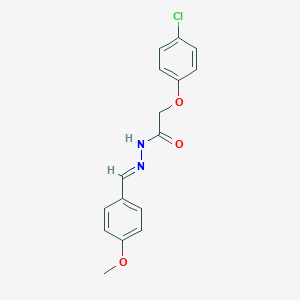
2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide, also known as CMBAH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CMBAH is a hydrazone derivative, which means that it contains a nitrogen atom that is bonded to a carbon atom through a double bond, forming a characteristic chemical structure.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are essential for cell survival and growth. 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been shown to inhibit the activity of tubulin, a protein that is involved in cell division and growth, leading to the disruption of the cell cycle and cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of the cell cycle. Additionally, 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has shown promising results in vitro, making it a potential candidate for further in vivo studies. However, one limitation of 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide is its low solubility in water, which may limit its potential for use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide, including further studies on its mechanism of action, its potential as a therapeutic agent for cancer and bacterial infections, and its potential for use in other fields, such as materials science and catalysis. Additionally, the development of new synthesis methods and modifications to the chemical structure of 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide may lead to the discovery of more potent and selective compounds with potential applications in various fields.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide can be achieved through several methods, including the condensation of 4-chlorophenol and 4-methoxybenzaldehyde with acetohydrazide in the presence of a catalyst, such as acetic acid or sulfuric acid. The resulting product is then purified through recrystallization or column chromatography to obtain a pure form of 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases, including cancer and bacterial infections. Several studies have shown that 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide exhibits cytotoxicity against cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis, or programmed cell death. Additionally, 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has shown antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Produktname |
2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide |
|---|---|
Molekularformel |
C16H15ClN2O3 |
Molekulargewicht |
318.75 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-21-14-6-2-12(3-7-14)10-18-19-16(20)11-22-15-8-4-13(17)5-9-15/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
InChI-Schlüssel |
UBYDVQZAEPBTTD-VCHYOVAHSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)


![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)

